3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a synthetic organic compound that features a unique combination of a methoxyphenyl group, an oxadiazole ring, and a sulfanyl propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and methoxyphenyl group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: A structurally similar compound with a methoxyphenyl group and a propionic acid moiety but lacking the oxadiazole ring.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Another similar compound with a hydroxy and methoxy group on the phenyl ring.
Uniqueness
3-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-9-4-2-3-8(7-9)11-13-14-12(18-11)19-6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJEUOHZJXUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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